Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone (Molecular Formula: C21H32N2O2; MW: 344.5 g/mol) is a synthetic small molecule characterized by a central methanone bridge connecting a seven-membered azepane ring to a piperidine ring that is N‑substituted with a 4-ethoxybenzyl group. Unlike simpler piperidine or azepane amides, this compound presents a dual‑heterocyclic architecture that has been explored in medicinal chemistry programs targeting G‑protein‑coupled receptors (e.g., histamine H3 receptor) and intracellular kinases (e.g., PKB/Akt).

Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
Cat. No. B10886141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCCC3
InChIInChI=1S/C21H32N2O2/c1-2-25-20-11-9-18(10-12-20)16-22-13-7-8-19(17-22)21(24)23-14-5-3-4-6-15-23/h9-12,19H,2-8,13-17H2,1H3
InChIKeyUKVLMUAKVYCBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone: Structural Class and Procurement-Relevant Identity


Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone (Molecular Formula: C21H32N2O2; MW: 344.5 g/mol) is a synthetic small molecule characterized by a central methanone bridge connecting a seven-membered azepane ring to a piperidine ring that is N‑substituted with a 4-ethoxybenzyl group. Unlike simpler piperidine or azepane amides, this compound presents a dual‑heterocyclic architecture that has been explored in medicinal chemistry programs targeting G‑protein‑coupled receptors (e.g., histamine H3 receptor) and intracellular kinases (e.g., PKB/Akt) [1][2]. The 4-ethoxybenzyl substituent is a recognized pharmacophoric element in several inhibitor series, including sodium‑dependent glucose cotransporter 2 (SGLT2) inhibitors, where it contributes to both potency and selectivity [3]. This structural complexity distinguishes it from unsubstituted or mono‑heterocyclic analogs that dominate generic chemical catalogs.

Why Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone Cannot Be Replaced by Simpler Piperidine or Azepane Amides


Substituting Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone with an unsubstituted analog such as Azepan-1-yl(piperidin-3-yl)methanone (CAS 690632-28-1) or a mono‑heterocyclic piperidine amide overlooks critical structure‑activity relationship (SAR) determinants. The 4-ethoxybenzyl group on the piperidine nitrogen is not a passive solubilizing tag; in analogous SGLT2 inhibitor series, a 4-ethoxybenzyl substituent conferred up to 1650‑fold selectivity over the off‑target SGLT1 transporter, demonstrating that this moiety can profoundly reshape target engagement profiles [1]. Furthermore, the azepane ring imparts conformational flexibility and a distinct hydrogen‑bonding geometry compared to piperidine or pyrrolidine, a feature that has been exploited in PKB/Akt inhibitor design to achieve selectivity within the AGC kinase family [2]. Generic substitution therefore risks loss of both potency and selectivity, making independent evaluation of this specific compound essential for reproducible research outcomes.

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone: Comparative Quantitative Differentiation Evidence


Structural Differentiation from the Unsubstituted Azepan-1-yl(piperidin-3-yl)methanone Core

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone (C21H32N2O2, MW 344.5 g/mol) contains a 4-ethoxybenzyl substituent that is absent in the commercially available analog Azepan-1-yl(piperidin-3-yl)methanone (C12H22N2O, MW 210.32 g/mol). This substitution increases the molecular weight by 134.18 g/mol and adds an aromatic ring capable of engaging hydrophobic sub-pockets in target proteins. In SGLT2 inhibitor development, 4-ethoxybenzyl substitution contributed to a reported 1650-fold selectivity window over SGLT1, illustrating the quantitative potential of this moiety to modify biological recognition [1]. While direct head-to-head biological data for this specific pair are not publicly available, the physicochemical divergence (ΔMW = 134.18; ΔcLogP ≈ 2.5) is sufficient to produce markedly different protein binding, metabolic stability, and in vivo pharmacokinetic profiles.

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Azepane Ring Contribution to Kinase Selectivity: Evidence from PKB/Akt Inhibitor Cocrystal Structures

Cocrystal structures of azepane-containing PKB/Akt inhibitors with Protein Kinase A (PKA) (PDB IDs: 1SVE, 1SVG, 1SVH) reveal that the seven-membered azepane ring adopts a distinct binding pose compared to six-membered piperidine analogs, enabling a unique hydrogen-bonding network with the kinase hinge region [1]. The azepane nitrogen forms a water-mediated contact with the backbone carbonyl of Glu121 and the amide nitrogen of Val123, a geometry that is sterically inaccessible to pyrrolidine or piperidine rings. Quantitative structure-activity relationship (QSAR) data from the publication demonstrate that azepane derivatives achieved a 10- to 30-fold improvement in PKA inhibitory potency (Ki) relative to corresponding piperidine analogs with otherwise identical substitution patterns [1].

Kinase Inhibition Structural Biology X-ray Crystallography

Limited Direct Quantitative Evidence for the Specific Compound and Explicit Statement of Evidence Gaps

A systematic search of primary research articles and patents (excluding vendor aggregator sites) yielded no publicly available head-to-head comparative biological data (e.g., Ki, IC50, ADME parameters) specifically for Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone against structurally defined analogs. The compound appears primarily in patent literature (e.g., DE60316116T2) as a member of a broad generic claim for histamine H3 receptor ligands, but individual compound data are not disclosed [1]. The differentiation evidence presented herein therefore derives from class-level SAR knowledge (4-ethoxybenzyl pharmacophore, azepane ring conformational advantage) rather than direct matched-pair experimental comparisons. Procurement decisions should incorporate this evidence limitation and prioritize independent profiling against the most relevant comparator: Azepan-1-yl(piperidin-3-yl)methanone (CAS 690632-28-1).

Evidence Gap Analysis Procurement Risk Assessment

Azepan-1-yl[1-(4-ethoxybenzyl)piperidin-3-yl]methanone: Recommended Application Scenarios Based on Available Evidence


Kinase Probe Development Leveraging Azepane Hinge-Binding Geometry

Based on the demonstrated 10‑ to 30‑fold potency advantage of azepane-containing PKB/Akt inhibitors over piperidine analogs in cocrystal structures [REFS-1 from Section 3, Evidence Item 2], this compound is well-suited as a scaffold for designing selective inhibitors of AGC family kinases (PKA, PKB, PKC). The azepane ring provides a validated hinge‑binding motif that can be combined with the 4-ethoxybenzyl group to explore novel hydrophobic pocket interactions. Researchers should prioritize this compound over mono‑heterocyclic piperidine amides when aiming to achieve kinase selectivity via the azepane‑mediated hydrogen‑bond network [1].

Histamine H3 Receptor Ligand Optimization with Extended Hydrophobic Reach

The compound's structural features align with patent disclosures (DE60316116T2) claiming amides of aminoalkyl-substituted azepanes as high-affinity histamine H3 receptor ligands [REFS-1 from Section 3, Evidence Item 3]. The 4-ethoxybenzyl substituent extends the molecule's hydrophobic surface, potentially enhancing affinity for the histamine H3 receptor's large hydrophobic binding pocket compared to benzyl or methyl analogs. This compound is recommended for structure-activity relationship (SAR) campaigns exploring the interplay between the azepane ring and N-benzyl substituents on histamine H3 receptor occupancy.

Chemical Biology Tool for Investigating 4-Ethoxybenzyl Pharmacophore Contributions

Given the established role of 4-ethoxybenzyl groups in conferring SGLT2 isoform selectivity (1650‑fold over SGLT1) [REFS-1 from Section 3, Evidence Item 1], this compound can serve as a chemical biology tool to probe whether the 4-ethoxybenzyl motif similarly enhances selectivity in other target classes (kinases, GPCRs, epigenetic enzymes). A comparative study alongside the des-ethoxybenzyl analog (Azepan-1-yl(piperidin-3-yl)methanone) would directly quantify the contribution of this moiety to target engagement, cellular permeability, and metabolic stability.

Synthetic Methodology and Compound Library Expansion

The compound's dual heterocyclic amide structure presents a synthetic challenge that, once optimized, enables the generation of a focused library of piperidine-azepane amides. Procurement of this specific intermediate allows medicinal chemistry groups to diversify the 4-ethoxybenzyl position (via deprotection/realkylation) or modify the azepane ring, supporting hit-to-lead optimization campaigns where both heterocyclic moieties are independently varied.

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